

Drazoxolon: A Toxicological Deep Dive into Its Impact on Non-Target Organisms

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For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the toxicological profile of the fungicide **Drazoxolon** in non-target organisms. This document synthesizes available data on its effects on various species, details relevant experimental methodologies, and illustrates key mechanisms and workflows.

Executive Summary

Drazoxolon, a fungicide previously used for the control of various fungal diseases on crops, has demonstrated notable toxicity to a range of non-target organisms. This guide summarizes the available quantitative toxicity data, outlines the experimental protocols for assessing its impact, and visually represents its mechanism of action and testing workflows. The primary mechanism of **Drazoxolon**'s toxicity is the uncoupling of oxidative phosphorylation, a critical process for cellular energy production. While data is available for some vertebrate species, significant gaps remain in the understanding of its effects on invertebrates and soil fauna.

Quantitative Toxicological Data

The following tables summarize the available acute and sub-chronic toxicity data for **Drazoxolon** across various non-target organisms. It is important to note that data for several key non-target species, including aquatic invertebrates and soil organisms, are not readily available in the public domain.

Table 1: Acute Toxicity of **Drazoxolon** in Non-Target Vertebrates



Species	Endpoint	Value	Exposure Route	Source
Rat	LD50	126 mg/kg	Oral	[1]
Mouse	LD50	129 mg/kg	Oral	[1]
Rabbit	LD50	100-120 mg/kg	Oral	[1]
Dog	LD50	17 mg/kg	Oral	[1]
Cat	LD50	50-100 mg/kg	Oral	[1]
Columba livia domestica (Pigeon)	LD50	12.0 mg/kg	Oral	
Salmo trutta (Brown Trout)	LC50 (96h)	0.55 mg/L	Aquatic	_

Table 2: Sub-Chronic Toxicity of **Drazoxolon** in Non-Target Vertebrates

Species	Endpoint	Value	Duration	Exposure Route	Source
Rat	No-ill-effect level	30 mg/kg diet	90 days	Oral	

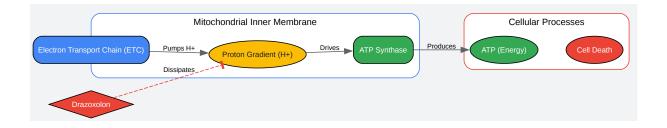
Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Drazoxolon exerts its toxic effects primarily by acting as an uncoupler of oxidative phosphorylation. This process disrupts the synthesis of ATP, the main energy currency of the cell, in the mitochondria.

Uncouplers of oxidative phosphorylation are typically lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthase to produce ATP. This leads to an increase in oxygen consumption without a corresponding increase in ATP synthesis, with the energy being released as heat.



This disruption of cellular energy metabolism can lead to a cascade of adverse effects and ultimately cell death.



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Drazoxolon uncouples oxidative phosphorylation.

Experimental Protocols

Standardized protocols, such as those developed by the Organisation for Economic Cooperation and Development (OECD), are crucial for assessing the toxicity of chemicals like **Drazoxolon**. The following sections detail the methodologies for key experiments in representative non-target organisms.

Aquatic Invertebrate Acute Immobilisation Test (Daphnia magna)

This test is designed to determine the acute toxicity of substances to Daphnia magna.

Principle: Young daphnids, aged less than 24 hours, are exposed to the test substance in a range of concentrations for 48 hours. Immobilisation is the endpoint, and the concentration that immobilises 50% of the daphnids (EC50) is determined.

Methodology:

• Test Organisms: Daphnia magna neonates (<24 hours old).

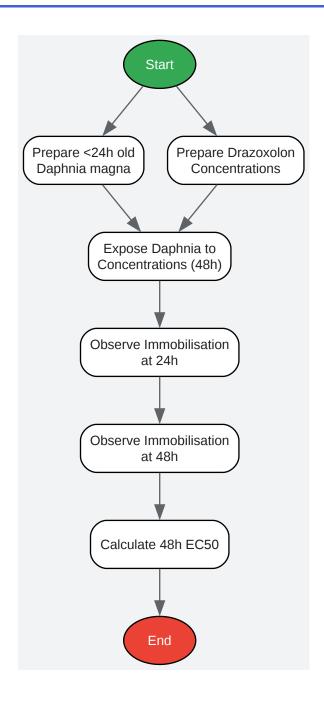






- Test Conditions: The test is conducted in glass vessels under controlled temperature (20 ± 1
 °C) and light conditions (16-hour light/8-hour dark cycle).
- Test Concentrations: A geometric series of at least five concentrations of **Drazoxolon** is prepared in a suitable medium. A control group (medium only) is also included.
- Procedure: At least 20 daphnids, divided into at least four replicate groups, are exposed to each test concentration and the control.
- Observations: The number of immobilised daphnids is recorded at 24 and 48 hours.
- Data Analysis: The 48-hour EC50 value and its confidence limits are calculated using appropriate statistical methods.





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Workflow for Daphnia magna acute immobilisation test.

Earthworm Acute Toxicity Test (Eisenia fetida)

This test evaluates the acute toxicity of substances to earthworms in artificial soil.

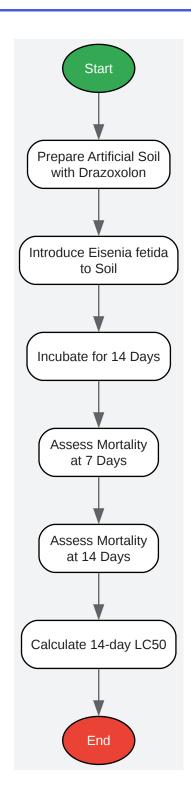
Principle: Adult earthworms (Eisenia fetida) are exposed to a range of concentrations of the test substance mixed into an artificial soil substrate. Mortality is assessed after 7 and 14 days to determine the lethal concentration that kills 50% of the worms (LC50).



Methodology:

- Test Organisms: Adult Eisenia fetida with a well-developed clitellum.
- Test Substrate: A standardized artificial soil is used.
- Test Conditions: The test is conducted in glass containers at a constant temperature (20 ± 2
 °C) and with continuous illumination.
- Test Concentrations: **Drazoxolon** is thoroughly mixed into the artificial soil at a range of at least five concentrations. A control group with untreated soil is also prepared.
- Procedure: Ten earthworms are introduced into each test container, with four replicates per concentration and control.
- Observations: The number of dead and live earthworms is recorded at 7 and 14 days. Any behavioral abnormalities are also noted.
- Data Analysis: The 14-day LC50 value and its confidence limits are calculated.





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Workflow for Earthworm acute toxicity test.

Honeybee Acute Toxicity Tests (Apis mellifera)

Acute toxicity to honeybees is assessed through both oral and contact exposure routes.



Oral Toxicity Test (OECD 213):

Principle: Honeybees are fed a sucrose solution containing the test substance at various concentrations. Mortality is recorded over 48 to 96 hours to determine the lethal dose that kills 50% of the bees (LD50).

Methodology:

- Test Organisms: Young adult worker honeybees (Apis mellifera).
- Test Conditions: Bees are kept in cages under controlled temperature and humidity.
- Dosing: A geometric series of at least five doses of **Drazoxolon** is prepared in a 50% sucrose solution. Each bee in a group is fed a known volume of the dosing solution.
- Procedure: Groups of at least 10 bees are used for each dose level and a control (sucrose solution only), with at least three replicates.
- Observations: Mortality and any sublethal effects are recorded at 4, 24, 48, and if necessary,
 72 and 96 hours.
- Data Analysis: The LD50 values at different time points are calculated.

Contact Toxicity Test (OECD 214):

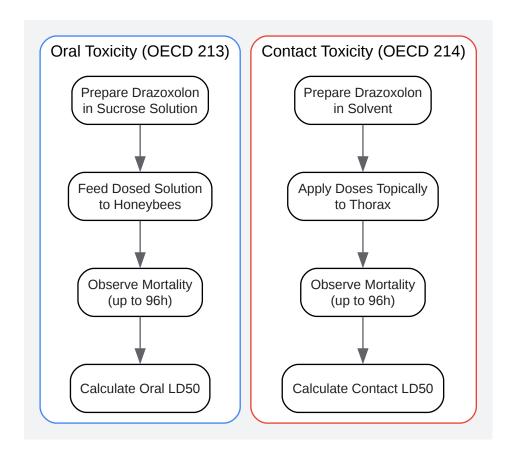
Principle: The test substance is applied directly to the dorsal thorax of the honeybees. Mortality is observed over 48 to 96 hours to determine the contact LD50.

Methodology:

- Test Organisms: Young adult worker honeybees (Apis mellifera).
- Test Conditions: Similar to the oral toxicity test.
- Dosing: A defined volume of **Drazoxolon** solution in a suitable solvent is applied topically to the thorax of each bee. At least five dose levels are tested.



- Procedure: Groups of at least 10 bees are used for each dose level and a control (solvent only), with at least three replicates.
- Observations: Mortality and sublethal effects are recorded at the same time intervals as the oral test.
- Data Analysis: The contact LD50 values are calculated.



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Workflow for Honeybee acute toxicity tests.

Conclusion

Drazoxolon poses a significant toxicological risk to a variety of non-target organisms, primarily through the disruption of cellular energy metabolism. The available data indicates high acute toxicity to birds and moderate to high toxicity to mammals and fish. However, a comprehensive risk assessment is hampered by the lack of publicly available data on its effects on crucial components of the ecosystem, such as aquatic invertebrates and soil organisms. The



standardized experimental protocols outlined in this guide provide a framework for generating the necessary data to fill these knowledge gaps and enable a more complete understanding of the environmental risks associated with **Drazoxolon**. Further research into the sublethal effects and chronic toxicity of **Drazoxolon** in a wider range of non-target species is strongly recommended.

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References

- 1. biotecnologiebt.it [biotecnologiebt.it]
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